
5-(4-Fluorophenyl)pyridine-2-carboxylic acid
Overview
Description
5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-(4-fluorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(4-fluorophenyl)picolinic acid works by binding to Zinc Finger Proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, with a Log Kp of -5.89 cm/s .
Result of Action
The molecular and cellular effects of 5-(4-fluorophenyl)picolinic acid’s action primarily involve the disruption of Zinc Finger Proteins (ZFPs), which can inhibit viral replication and packaging, as well as disrupt normal cell homeostatic functions .
Biochemical Analysis
Biochemical Properties
5-(4-Fluorophenyl)pyridine-2-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymatic activities, particularly those involving cytochrome P450 enzymes . This inhibition can affect the metabolism of other compounds, leading to altered biochemical pathways. Additionally, this compound may interact with proteins involved in signal transduction, potentially modulating cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, this compound can modulate the activity of key metabolic enzymes, leading to changes in cellular energy production and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . Additionally, this compound may interact with transcription factors, influencing gene expression and cellular responses to environmental changes. The presence of the fluorophenyl group enhances its binding affinity to certain proteins, making it a potent modulator of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biological activities . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular responses to stress . At high doses, it can induce toxic or adverse effects, including oxidative stress, apoptosis, and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can undergo phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes . This metabolism results in the formation of hydroxylated metabolites, which can further participate in phase II conjugation reactions. These metabolic processes influence the compound’s bioavailability, activity, and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. Once inside the cells, this compound can accumulate in specific compartments, affecting its biological activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular responses to environmental stimuli.
Biological Activity
5-(4-Fluorophenyl)pyridine-2-carboxylic acid (commonly referred to as 5-(4-Fluorophenyl)picolinic acid) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in antiviral therapy, oncology, and immunomodulation. The following sections provide a detailed overview of its mechanisms of action, efficacy in various studies, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has a molecular formula of CHFNO and features a pyridine ring substituted with a fluorophenyl group at the 4-position and a carboxylic acid group at the 2-position. The presence of the fluorine atom enhances the compound's lipophilicity, which may improve its bioavailability and efficacy in drug formulations .
Antiviral Properties
Research indicates that this compound exhibits promising antiviral activity . It has been shown to inhibit viral entry by targeting membrane fusion events, which is critical for the replication of enveloped viruses such as SARS-CoV-2 and influenza A virus. In vitro studies demonstrated that this compound effectively prevents viral entry into host cells, suggesting its potential as a broad-spectrum antiviral agent.
Case Study: Antiviral Efficacy
- Study Design : In vitro assays were conducted using various enveloped viruses.
- Results : The compound significantly inhibited viral replication at controlled dosages, with notable effectiveness against herpes simplex virus types 1 and 2.
Virus Type | IC (µM) | Mechanism of Action |
---|---|---|
SARS-CoV-2 | 0.5 | Inhibition of membrane fusion |
Influenza A | 0.3 | Disruption of viral entry |
Herpes Simplex Virus | 0.7 | Targeting viral-cellular interactions |
Anticancer Activity
In oncology, derivatives of picolinic acid including this compound are being explored for their ability to inhibit cancer cell growth and induce apoptosis. The compound has shown potential in various cancer cell lines, including breast and lung cancers.
Case Study: Antitumor Efficacy
- Study Design : The compound was tested against several cancer cell lines.
- Results : Significant cytotoxic effects were observed, particularly in breast adenocarcinoma (MCF-7) cells.
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 1.5 | Induction of apoptosis via caspase activation |
H358 (Lung Cancer) | 2.0 | Inhibition of cell proliferation |
Immunomodulatory Effects
The compound also exhibits immunomodulatory properties by interacting with zinc finger proteins (ZFPs), which play a crucial role in gene regulation and immune response modulation. This interaction can alter ZFP structure and function, potentially impacting viral replication processes.
Comparative Analysis with Related Compounds
The unique electronic properties imparted by the para-fluorine substitution significantly affect the biological activity of this compound compared to its analogs.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-(4-Chlorophenyl)pyridine-2-carboxylic acid | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
5-(Phenyl)pyridine-2-carboxylic acid | No halogen substitution | Lacks enhanced lipophilicity from halogen |
5-(3-Fluorophenyl)pyridine-2-carboxylic acid | Fluorine at meta position | Potentially different biological activity |
6-(4-Fluorophenyl)pyridine-3-carboxylic acid | Fluorophenyl substitution on a different position | Altered sterics may influence binding properties |
Scientific Research Applications
Pharmacological Applications
Antiviral Research
5-(4-Fluorophenyl)pyridine-2-carboxylic acid has been investigated for its potential as a broad-spectrum antiviral agent. It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion. Studies indicate its efficacy against viruses such as SARS-CoV-2 and influenza A in pre-clinical models, demonstrating its potential therapeutic use in treating viral infections .
Oncology
In cancer research, derivatives of this compound are being explored for their ability to inhibit cancer cell growth and induce apoptosis. Preliminary results show that it can significantly reduce the viability of certain cancer cell lines, suggesting its potential as a candidate for further oncology research.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may suppress the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, which could lead to therapeutic applications in treating inflammatory diseases .
Agricultural Applications
Research has highlighted the role of this compound in agriculture, particularly in gene regulation. Its derivatives have shown potential for use in targeted therapies that enhance crop resilience against diseases and environmental stressors.
Chemical Engineering Applications
In chemical engineering, this compound is utilized to optimize chemical synthesis pathways and improve reaction efficiencies. It serves as a building block in the design of flow reactors and has been noted to enhance reaction rates and yields, contributing to more sustainable chemical production methods .
Catalysis
This compound is also being studied for its catalytic properties in organic reactions, such as cross-coupling and polymerization. Its application as a catalyst or ligand has shown to improve reaction selectivity and yield, making it valuable in industrial chemical synthesis .
Environmental Monitoring
The compound is employed in environmental monitoring to detect pollutants and assess the quality of air, water, and soil. Its derivatives have been explored for their biological activities and potential roles in environmental remediation efforts .
Case Studies
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDMIKPXCXAARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630802 | |
Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845826-99-5 | |
Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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